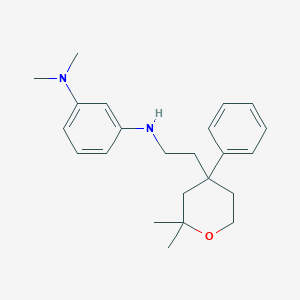
Wulfenioidin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wulfenioidin F is a diterpenoid compound isolated from the whole plant of Orthosiphon wulfenioides. It exhibits significant anti-Zika virus activity, making it a promising candidate for antiviral drug development . The compound has a molecular formula of C21H28O3 and is characterized by its tricyclic structure, which includes a benzene ring and a hydroxyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of Wulfenioidin F involves a multi-step process. The synthesis begins with the preparation of two key fragments: 6-(2-bromo-6-methylphenyl)-6-methoxy-2-methylhexan-2-ol and 5-(propan-2-yl)-3-(I^5-diazynylidene)-3,4-dihydro-2H-pyran-2,4-dione . These fragments undergo a convergent coupling to form an eight-carbon ring. An intermolecular Diels-Alder reaction then combines the benzyne and pyrone together, forming the final product .
Industrial Production Methods
Currently, there are no established industrial production methods for this compound. The compound is primarily obtained through extraction from Orthosiphon wulfenioides .
Analyse Des Réactions Chimiques
Types of Reactions
Wulfenioidin F undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bonds in the benzene ring can be reduced to form a cyclohexane ring.
Substitution: The bromine atom in the 6-(2-bromo-6-methylphenyl) fragment can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Formation of a cyclohexane ring.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Wulfenioidin F has several scientific research applications:
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its antiviral properties, particularly against the Zika virus
Industry: Potential use in the development of antiviral coatings and materials.
Mécanisme D'action
Wulfenioidin F exerts its antiviral effects by inhibiting the replication of the Zika virus. It interferes with the expression of the Zika virus envelope protein, thereby preventing the virus from replicating and spreading . The molecular targets include the viral RNA and the envelope protein, which are crucial for the virus’s life cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Wulfenioidin L: Another diterpenoid isolated from Orthosiphon wulfenioides, also exhibits anti-Zika virus activity.
Wulfenioidin H: Similar in structure and function to Wulfenioidin F, but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific tricyclic structure and its potent antiviral activity against the Zika virus. Compared to other similar compounds, this compound has shown higher efficacy in inhibiting viral replication and lower cytotoxicity towards host cells .
Propriétés
Formule moléculaire |
C21H28O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(14R)-14-methoxy-2,11,11-trimethyl-7-propan-2-yl-10-oxatricyclo[7.5.1.05,15]pentadeca-1,3,5,7,9(15)-pentaen-8-ol |
InChI |
InChI=1S/C21H28O3/c1-12(2)15-11-14-8-7-13(3)17-16(23-6)9-10-21(4,5)24-20(18(14)17)19(15)22/h7-8,11-12,16,22H,9-10H2,1-6H3/t16-/m1/s1 |
Clé InChI |
DKIPMDSQJOTGML-MRXNPFEDSA-N |
SMILES isomérique |
CC1=C2[C@@H](CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C)OC |
SMILES canonique |
CC1=C2C(CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)

![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)

![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)


![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12371427.png)
![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
